8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-2-6-16(23)21-11-9-19(10-12-21)17(24)22(18(25)20-19)13-14-26-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIHMHQDCMVNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Reaction: Formation of the Cyclic Intermediate
The primary reaction involves condensing urea, diethyl oxalate, and ammonium carbonate in anhydrous methanol with sodium as a base. This step generates a bicyclic intermediate through cyclization, with sodium facilitating deprotonation and methanol acting as a solvent. The molar ratio of diethyl oxalate to urea is critical, with excess urea (1.1–1.3 equivalents) ensuring complete conversion.
Secondary Reaction: Acid-Mediated Rearrangement
The intermediate is treated with concentrated hydrochloric acid to protonate the nitrogen centers, enabling a ring-opening and subsequent rearrangement. This step forms a secondary product with reactive sites for further functionalization. Temperature control (25–30°C) is essential to prevent side reactions.
Intermediate Reaction: Spirocyclization
The secondary product undergoes spirocyclization with 2-(ethylamino)acetaldehyde in the presence of potassium ferricyanide. This oxidizes the amine to an imine, driving the formation of the spirocyclic structure. Potassium ferricyanide’s role as a mild oxidizing agent ensures high regioselectivity, yielding the core scaffold in >90% purity.
Functionalization at the 3- and 8-Positions
Introducing the 2-phenoxyethyl and butanoyl groups requires post-synthetic modifications.
Alkylation at Position 3
The 3-position nitrogen is alkylated using 2-phenoxyethyl bromide under basic conditions. A typical procedure involves dissolving the spirocyclic core in dimethylformamide (DMF), adding potassium carbonate as a base, and heating to 60°C for 12 hours. Excess alkylating agent (1.5–2 equivalents) ensures complete substitution, as confirmed by LC-MS.
Acylation at Position 8
The 8-position nitrogen is acylated with butanoyl chloride in dichloromethane. Triethylamine is used to scavenge HCl, and the reaction proceeds at room temperature for 6 hours. Butanoyl chloride’s reactivity necessitates careful stoichiometry (1.1 equivalents) to avoid over-acylation.
Optimization and Scalability
Patent CN110818712A highlights key parameters for industrial-scale synthesis:
Solvent Recycling
Methanol, used in the primary and intermediate reactions, is recovered via rotary evaporation and reused, reducing costs by 30–40%. This is critical for large-scale production.
Yield and Purity Enhancements
| Parameter | Optimal Range | Yield Impact | Purity Impact |
|---|---|---|---|
| Urea equivalents | 1.2–1.3 | +15% | +5% |
| Reaction temperature | 25–30°C | +10% | +8% |
| Potassium ferricyanide | 0.08 eq | +12% | +7% |
Table 1: Optimization parameters for spirocyclic core synthesis.
Comparative Analysis of Synthetic Routes
While CN110818712A’s method avoids toxic cyanide reagents, alternative routes from Bioorganic and Medicinal Chemistry Letters (2002) use sodium cyanide, achieving 80% yields but posing safety risks. The patent’s approach is superior for industrial applications due to its cost-effectiveness and scalability.
Challenges in Derivative Synthesis
Regioselectivity Issues
Competing reactions at the 1- and 8-positions during acylation necessitate protecting group strategies. For example, temporary Boc protection of the 1-position nitrogen ensures selective acylation at the 8-position.
Purification Complexity
The final compound’s hydrophobicity requires gradient elution in reverse-phase HPLC for purification, increasing production time. Patent data suggests silica gel chromatography with ethyl acetate/hexane (3:7) achieves 95% purity.
Chemical Reactions Analysis
Types of Reactions
8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant activity.
7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione:
tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Used in various chemical applications.
Uniqueness
8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[45]decane-2,4-dione stands out due to its unique combination of functional groups and spiro structure, which confer specific chemical and biological properties
Biological Activity
8-Butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of interest due to its unique structural properties and potential biological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.33 g/mol
- CAS Number : 2548994-37-0
Research indicates that compounds in the triazaspiro series exhibit a range of biological activities. The specific activity of 8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit soluble epoxide hydrolase (sEH), which is implicated in hypertension and inflammation .
- Antimicrobial Activity : The presence of phenoxyethyl groups may enhance the compound's interaction with microbial membranes, leading to increased antimicrobial efficacy.
- Cytotoxicity : Studies on closely related compounds suggest potential cytotoxic effects against various cancer cell lines.
Biological Activity Data
A summary of biological activities observed in related compounds is presented in the following table:
Case Studies
-
Hypertension Treatment :
A study involving 2,8-diazaspiro[4.5]decane-based derivatives demonstrated significant reductions in blood pressure in spontaneously hypertensive rats when administered at specific doses (30 mg/kg) . This suggests that similar compounds may offer therapeutic benefits in managing hypertension. -
Antimicrobial Efficacy :
Research on phenoxyethyl-substituted triazaspiro compounds showed promising results against various pathogens, indicating their potential utility as antimicrobial agents . -
Cancer Cell Line Studies :
Investigations into the cytotoxic effects of related triazaspiro compounds revealed their ability to induce apoptosis in multiple cancer cell lines, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core followed by functionalization. For example:
- Core formation : Cyclocondensation of cyclic ketones with hydrazine derivatives under reflux (e.g., ethanol or THF, 60–80°C, 12–24 hours) .
- Functionalization : Acylation (e.g., butanoylation) and phenoxyethylation via nucleophilic substitution or coupling reactions.
- Optimization : Control reaction temperature (40–60°C for acylation), solvent polarity (e.g., DMF for phenoxyethylation), and use catalysts like DMAP for regioselectivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate intermediates and final products .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?
- Methodology :
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., phenoxyethyl protons at δ 4.1–4.3 ppm, spirocyclic carbons at δ 55–60 ppm) .
- Mass spectrometry : High-resolution MS (HRMS-ESI or EI) to verify molecular weight (e.g., [M+H] peak at m/z ~430) .
- X-ray crystallography : Single-crystal analysis to resolve spirocyclic geometry and torsional angles (e.g., dihedral angle between triazaspiro and phenoxyethyl groups ~85°) .
Q. What are the primary physicochemical properties (e.g., solubility, stability) critical for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy. Adjust with co-solvents (e.g., PEG-400) for hydrophobic spirocyclic cores .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours. Protect from light if aromatic moieties are present .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents (butanoyl vs. other acyl groups)?
- Methodology :
- Derivative synthesis : Replace butanoyl with acetyl, benzoyl, or trifluoromethylacyl groups. Compare bioactivity (e.g., enzyme inhibition IC) .
- Computational modeling : Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD) .
- Data contradiction resolution : If phenoxyethyl shows higher activity than ethyl analogs, analyze steric/electronic effects via Hammett plots or QSAR .
Q. What strategies resolve discrepancies in biological activity data across different assay systems (e.g., cell-free vs. cell-based assays)?
- Methodology :
- Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and account for membrane permeability in cell-based assays .
- Metabolite profiling : Use LC-MS to identify active metabolites in cell lysates that may explain enhanced activity in vivo .
- Statistical analysis : Apply ANOVA or mixed-effects models to compare IC values across platforms, adjusting for batch effects .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?
- Methodology :
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during spirocyclic core formation .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .
Q. What in silico tools predict the metabolic stability and toxicity profile of this compound?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, BBB permeability, and hERG inhibition .
- Toxicity assays : Validate predictions with Ames test (mutagenicity) and hepatocyte viability assays (LDH release) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
